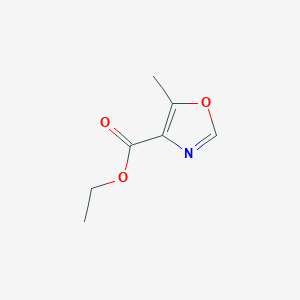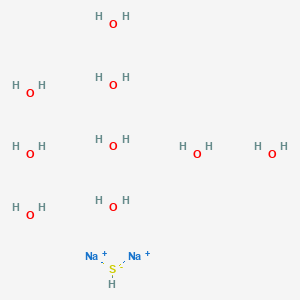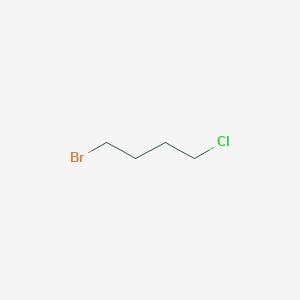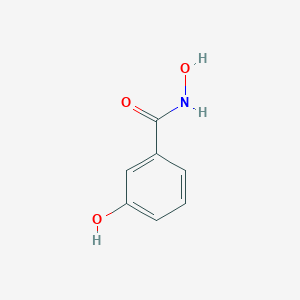
Ethyl 5-Methyloxazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 5-Methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound is characterized by the presence of an ethyl ester group and a methyl group on the oxazole ring. It serves as a versatile intermediate in the synthesis of various substituted oxazoles, which are important in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis Analysis
The synthesis of substituted oxazoles, including derivatives of Ethyl 5-Methyloxazole-4-carboxylate, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as an intermediate, which undergoes regiocontrolled halogenation and palladium-catalyzed coupling reactions to produce a series of disubstituted and trisubstituted oxazoles . Another efficient route is the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, which allows for the synthesis of (hetero)aryloxazoles, including natural products like balsoxin and texaline . Additionally, the direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides have been reported, showcasing the versatility of this compound in organic synthesis .
Molecular Structure Analysis
While the specific molecular structure of Ethyl 5-Methyloxazole-4-carboxylate is not directly discussed in the provided papers, the structural characterization of related compounds provides insight into the potential geometry and electronic configuration of oxazole derivatives. For instance, the structural and spectral characterization of a triazole derivative reveals the crystallization in a triclinic space group and the presence of hydrogen bonding, which could be analogous to the interactions seen in oxazole derivatives .
Chemical Reactions Analysis
Ethyl 5-Methyloxazole-4-carboxylate and its derivatives participate in a variety of chemical reactions. The compound synthesized from 4-ethoxycarbonyl-2-methyloxazol-5-one undergoes arylation and vinylation reactions with organolead triacetates, leading to the formation of α-aryl and α-vinyl N-acetylglycine ethyl esters . Moreover, the compound can be used in enantioselective synthesis, as demonstrated by the synthesis of a methyl oxazole derivative with high optical purity through a one-pot enamide cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate derivatives are crucial for their application in various fields. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method indicates a melting point range and provides insights into the compound's spectroscopic characteristics, which are essential for structure elucidation . The corrosion inhibition activity of this derivative on carbon steel also highlights the practical applications of such compounds in industrial settings .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis and Macrocycle Formation
Ethyl 5-methyloxazole-4-carboxylate is utilized in enantioselective synthesis processes. For instance, a study by Magata et al. (2017) achieved high optical purity in synthesizing a related compound via Pd-catalyzed amide coupling, followed by oxazole formation. This process is important in the formation of macrocyclic azole peptides.
Synthesis of Bronchodilator Analogs
Another application involves the synthesis of bronchodilator analogs. In research by Ray and Ghosh (1999), 4-methyloxazole-5-carboxylic acid was transformed into various compounds, which included key building blocks for theophylline analogs, potentially improving bronchodilators.
Preparation of α-Substituted Glycine Derivatives
Ethyl 5-methyloxazole-4-carboxylate also plays a role in the synthesis of α-substituted glycine derivatives. Morgan and Pinhey (1994) described a method for synthesizing moisture-sensitive compounds that undergo arylation and vinylation, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters.
Antimicrobial Applications
In the field of antimicrobial research, modifications of ethyl 5-methyloxazole-4-carboxylate derivatives have been explored. Desai et al. (2019) studied the antimicrobial activities of such derivatives against various bacterial and fungal strains.
Safety and Hazards
Ethyl 5-Methyloxazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNOPBTDKFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480754 | |
| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Methyloxazole-4-carboxylate | |
CAS RN |
32968-44-8 | |
| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)











![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)